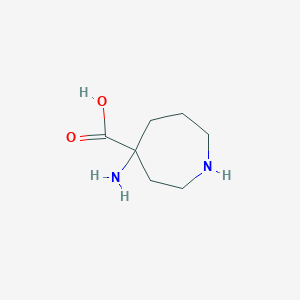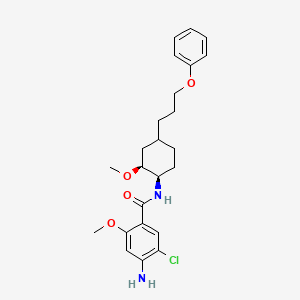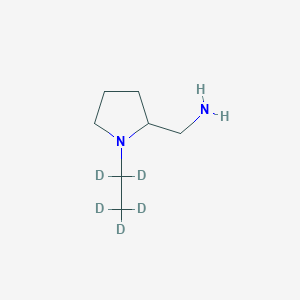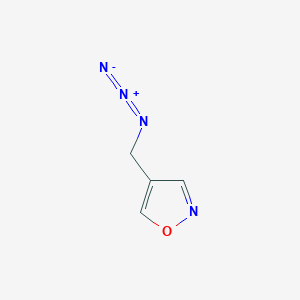![molecular formula C13H8FN3O2 B15295712 7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid CAS No. 870540-33-3](/img/structure/B15295712.png)
7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is a compound belonging to the pyrazolo[1,5-A]pyrimidine family. The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the fused ring . For instance, the reaction of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(3-fluorophenyl)butane-1,3-dione followed by saponification with sodium hydroxide yields the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave irradiation has been reported to enhance the efficiency of the synthesis, yielding various 2,7-disubstituted products in high yields .
Chemical Reactions Analysis
Types of Reactions: 7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including aromatic substitution reactions such as nitration, halogenation, and formylation . These reactions allow for the incorporation of suitable functional groups at different positions on the fused ring .
Common Reagents and Conditions: Common reagents used in these reactions include nitrating agents, halogenating agents, and formylating agents . The reactions typically occur under mild to moderate conditions, making them suitable for various synthetic applications .
Major Products Formed: The major products formed from these reactions include nitrated, halogenated, and formylated derivatives of the parent compound . These derivatives exhibit unique properties that can be exploited for various applications in material science and medicinal chemistry .
Scientific Research Applications
7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antitumor scaffold and enzymatic inhibitor . The compound’s unique photophysical properties also make it valuable in material science for the development of fluorescent probes and organic light-emitting devices .
Mechanism of Action
The mechanism of action of 7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s rigid and planar structure allows it to bind effectively to various enzymes and receptors, inhibiting their activity . This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other pyrazolo[1,5-A]pyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar fused ring structure but differ in their substituents and functional groups .
Uniqueness: What sets 7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid apart is its specific substitution pattern, which imparts unique photophysical and biological properties . The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various scientific applications .
Properties
CAS No. |
870540-33-3 |
|---|---|
Molecular Formula |
C13H8FN3O2 |
Molecular Weight |
257.22 g/mol |
IUPAC Name |
7-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C13H8FN3O2/c14-9-3-1-2-8(6-9)11-4-5-15-12-7-10(13(18)19)16-17(11)12/h1-7H,(H,18,19) |
InChI Key |
FZMWOWIOWGWWEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=NC3=CC(=NN23)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,5-dimethyl-4H,5H,6H,7H-thieno[3,2-b]pyridine hydrochloride](/img/structure/B15295641.png)
![Bicyclo[2.2.1]heptan-7-amine hydrochloride](/img/structure/B15295664.png)



![4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B15295677.png)

![Spiro[3.5]nonane-1,3-diol](/img/structure/B15295687.png)
![3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15295694.png)

![4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15295707.png)
